N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine;hydrochloride
CAS No.:
Cat. No.: VC16395486
Molecular Formula: C11H16ClF2N5
Molecular Weight: 291.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClF2N5 |
|---|---|
| Molecular Weight | 291.73 g/mol |
| IUPAC Name | N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15F2N5.ClH/c1-2-5-17-8-9(6-16-17)14-7-10-3-4-15-18(10)11(12)13;/h3-4,6,8,11,14H,2,5,7H2,1H3;1H |
| Standard InChI Key | MFFIKIMKCSOJFJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C=N1)NCC2=CC=NN2C(F)F.Cl |
Introduction
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. It is characterized by its unique molecular structure, which includes a difluoromethyl group and a propyl group attached to a pyrazole ring. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in drug development targeting various diseases.
Synthesis
The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine;hydrochloride typically involves multiple steps. These steps include the formation of the pyrazole ring followed by the introduction of substituents such as difluoromethyl and propyl groups. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Biological Activity and Potential Applications
Compounds with difluoromethyl groups often exhibit enhanced binding affinities, which can lead to increased potency in therapeutic applications. This compound is being explored for its potential in medicinal chemistry, particularly in drug development targeting various diseases. Pyrazole derivatives are often explored for their pharmacological properties, including anti-inflammatory and anti-cancer activities.
Comparison with Similar Compounds
| Compound | Molecular Weight | Key Features |
|---|---|---|
| N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride | 255.75 g/mol | Inhibits phosphodiesterase enzymes, potential anti-inflammatory effects |
| N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride | 291.73 g/mol | Incorporates difluoromethyl group, alters reactivity |
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